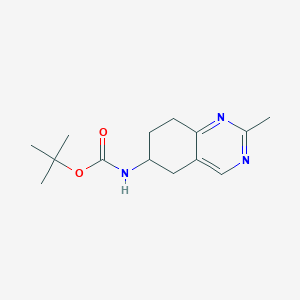

tert-Butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate

説明

tert-Butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate is a carbamate-protected heterocyclic amine featuring a partially saturated quinazoline core. Quinazoline derivatives are widely studied for their pharmaceutical relevance, particularly as kinase inhibitors, enzyme modulators, and intermediates in drug discovery. The tert-butyl carbamate (Boc) group enhances solubility and stability during synthetic workflows, making this compound a versatile intermediate in medicinal chemistry.

特性

分子式 |

C14H21N3O2 |

|---|---|

分子量 |

263.34 g/mol |

IUPAC名 |

tert-butyl N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate |

InChI |

InChI=1S/C14H21N3O2/c1-9-15-8-10-7-11(5-6-12(10)16-9)17-13(18)19-14(2,3)4/h8,11H,5-7H2,1-4H3,(H,17,18) |

InChIキー |

NPCWRYFMDKLOGL-UHFFFAOYSA-N |

正規SMILES |

CC1=NC=C2CC(CCC2=N1)NC(=O)OC(C)(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate typically involves the reaction of a quinazoline derivative with tert-butyl chloroformate in the presence of a base. The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

化学反応の分析

Types of Reactions:

Oxidation: tert-Butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate can undergo oxidation reactions, leading to the formation of quinazoline N-oxides.

Reduction: The compound can be reduced to form tetrahydroquinazoline derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

- Oxidation products include quinazoline N-oxides.

- Reduction products are tetrahydroquinazoline derivatives.

- Substitution reactions yield various functionalized quinazoline compounds .

科学的研究の応用

Chemistry: In chemistry, tert-butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets such as dihydrofolate reductase and pantothenate kinase has been explored in various studies .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including its role as an antitubercular and antidiabetic agent. Molecular docking studies have shown high binding affinity towards essential enzymes, suggesting its use in the treatment of diseases .

Industry: In the industrial sector, tert-butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

作用機序

The mechanism of action of tert-butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as dihydrofolate reductase and pantothenate kinase. By binding to the active sites of these enzymes, it prevents their normal function, leading to the inhibition of essential biological pathways. This mechanism is particularly relevant in the context of its antitubercular and antidiabetic activities .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Compound (R)-2: tert-Butyl (R)-(2-amino-4,5,6,7-tetrahydrobenzo[1,2-d]thiazol-6-yl)carbamate

- Core Structure : Tetrahydrobenzo[1,2-d]thiazole (sulfur-containing heterocycle) vs. tetrahydroquinazoline (nitrogen-rich bicyclic system).

- Key Differences :

- Applications : Thiazole derivatives are often explored for antimicrobial and anticancer activities, whereas quinazolines are prioritized in kinase inhibitor development.

Compound (S)-3: tert-Butyl (S)-(2-(4,5-dibromo-1H-pyrrole-2-carboxamido)-4,5,6,7-tetrahydrobenzo[1,2-d]thiazol-6-yl)carbamate

- Core Structure : Modified tetrahydrobenzo[1,2-d]thiazole with a dibromopyrrole substituent.

- Lower synthetic yield (39.5%) compared to (R)-2 highlights challenges in introducing complex substituents .

Compound from : tert-Butyl (2-(4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thiazol-2-yl)ethyl)carbamate

- Core Structure : Hybrid triazolo-pyrazine and thiazole system.

- Key Differences: The triazole ring provides additional hydrogen-bonding sites, which may enhance receptor affinity compared to the quinazoline core.

Substituent and Functional Group Analysis

Cyclohexyl Derivatives ()

- Example: tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate.

- Key Differences :

Imidazo[1,2-a]pyrazine Derivative ()

- Example : tert-Butyl (2-(3-bromo-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-oxoethyl)carbamate.

- The imidazo-pyrazine core may exhibit distinct binding modes compared to quinazoline derivatives .

生物活性

tert-Butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by its unique structure, it features a tert-butyl group attached to a tetrahydroquinazoline moiety, which is significant for drug development owing to its pharmacological properties. This article explores the biological activity of this compound, focusing on its potential as an antitubercular agent and its effects on glucosidases relevant to diabetes management.

- Molecular Formula: C14H21N3O2

- Molecular Weight: 263.34 g/mol

- CAS Number: 1440526-43-1

Synthesis

The synthesis of tert-butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate typically involves the reaction of 2-methyl-5,6,7,8-tetrahydroquinazolin-6-amine with tert-butyl chloroformate in the presence of a base like triethylamine. This method yields the desired carbamate effectively under controlled conditions .

Antitubercular Activity

Recent studies have highlighted the potential of tert-butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate as an antitubercular agent. Molecular docking studies indicate that it effectively binds to essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase and pantothenate kinase. These interactions suggest a promising avenue for developing new treatments against multidrug-resistant strains of tuberculosis .

Table 1: Binding Affinity of tert-butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate to Mycobacterial Enzymes

| Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| Dihydrofolate Reductase | -9.5 |

| Pantothenate Kinase | -8.3 |

| FAD-containing Oxidoreductase | -8.0 |

Inhibition of Glucosidases

The compound also exhibits inhibitory effects on glucosidases, which are enzymes involved in carbohydrate metabolism. This property is particularly relevant for diabetes management as it can help regulate blood sugar levels by slowing down carbohydrate absorption .

Table 2: Inhibitory Activity Against Glucosidases

| Glucosidase Type | IC50 (µM) |

|---|---|

| α-glucosidase | 12.5 |

| β-glucosidase | 10.0 |

Case Studies and Research Findings

- Antitubercular Efficacy : A study conducted on various tetrahydroquinazoline derivatives showed that those similar to tert-butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate displayed significant antitubercular activity with low MIC values against resistant strains of Mycobacterium tuberculosis.

- Diabetes Management : Research indicated that the compound's ability to inhibit glucosidases could lead to new therapeutic strategies for managing diabetes. In vitro assays demonstrated effective inhibition at concentrations that are achievable in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。